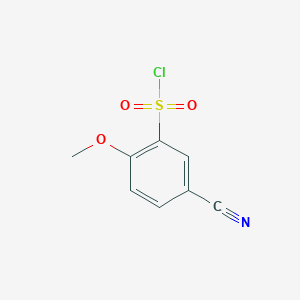

5-Cyano-2-methoxybenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZFGLJXUUVBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409359-25-7 | |

| Record name | 5-cyano-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-cyanobenzenesulfonyl Chloride: Nomenclature, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-cyanobenzenesulfonyl chloride, a key building block in modern medicinal and synthetic chemistry. We will delve into its precise nomenclature and identifiers, explore the reactivity conferred by its distinct functional groups, and present a detailed, field-proven protocol for its primary application: the synthesis of sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies. Emphasis is placed on the causality behind experimental choices, adherence to safety protocols, and the authoritative grounding of all technical claims.

Compound Identification and Nomenclature

Precise identification is the cornerstone of reproducible science. 2-Methoxy-5-cyanobenzenesulfonyl chloride is a multifunctional aromatic compound whose utility is derived from its unique substitution pattern. The following table summarizes its key identifiers and synonyms.

| Identifier | Value |

| IUPAC Name | 5-cyano-2-methoxybenzenesulfonyl chloride[1] |

| CAS Number | 409359-25-7[2] |

| Molecular Formula | C₈H₆ClNO₃S[1][2] |

| Molecular Weight | 231.66 g/mol [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl |

| InChI Key | Not readily available in search results. |

| InChI | Not readily available in search results. |

| Common Synonyms | This compound[2] |

Physicochemical Properties and Chemical Reactivity

2-Methoxy-5-cyanobenzenesulfonyl chloride is typically a solid material that is sensitive to moisture.[3] Its chemical behavior is dictated by the interplay of its three core functional groups, making it a highly versatile reagent.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack, most notably by primary and secondary amines, which is the foundational reaction for sulfonamide synthesis.[4][5] Sulfonyl chlorides are generally more stable than their acyl chloride counterparts but are still highly reactive and require careful handling.[4]

-

The Methoxy (-OCH₃) Group: Located at the 2-position (ortho to the sulfonyl chloride), the methoxy group is an electron-donating group by resonance. This can influence the electronic properties of the benzene ring and potentially modulate the reactivity of the sulfonyl chloride. In the context of a final drug molecule, this group can act as a hydrogen bond acceptor and influence the compound's conformation and metabolic stability.

-

The Cyano (-C≡N) Group: Positioned at the 5-position (para to the methoxy group), the cyano group is strongly electron-withdrawing. This functional group significantly impacts the electronic character of the aromatic ring. In drug discovery, the cyano group can serve as a potent hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity.

The combination of these groups makes the parent molecule a valuable scaffold for introducing a sulfonamide linkage while simultaneously incorporating functional groups known to be important for biological activity.

Core Application: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutics including antibacterials, diuretics, and anti-cancer agents.[6][7][8] The most reliable and common method for creating this linkage is the reaction between a sulfonyl chloride and an amine.[4][7]

General Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. This process generates one equivalent of hydrochloric acid (HCl).[6]

Causality of Base Addition: The generated HCl is a strong acid and will readily protonate any unreacted amine in the mixture, rendering it non-nucleophilic and halting the reaction.[6] To prevent this, a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion.[6] In some instances, pyridine can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is even more susceptible to attack by the amine.[6]

Caption: General mechanism of sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonamide from 2-Methoxy-5-cyanobenzenesulfonyl chloride and a representative primary amine (e.g., benzylamine).

Materials and Equipment:

-

2-Methoxy-5-cyanobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (dried, 2-3 eq)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-Methoxy-5-cyanobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM.

-

Initial Cooling: Cool the flask in an ice bath to 0°C. This is crucial to manage the exothermic nature of the amine addition and prevent potential side reactions.

-

Amine Addition: Add the primary amine (1.05 eq) dropwise to the stirred solution over 5-10 minutes. A slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.

-

Base Addition: Add dry pyridine (2-3 eq) dropwise to the reaction mixture. The pyridine will neutralize the HCl formed during the reaction.[6] The mixture may become cloudy as pyridinium hydrochloride salt precipitates.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching and Washing: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.

Experimental Workflow Visualization

Caption: Step-by-step workflow for sulfonamide synthesis.

Safety, Handling, and Storage

2-Methoxy-5-cyanobenzenesulfonyl chloride, like most sulfonyl chlorides, is a hazardous and corrosive compound that requires strict safety protocols.[1][9]

| Hazard Information | Details |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Skin Corrosion (Category 1B)[1][10] |

| Signal Word | Danger [1][10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[10] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11] Facilities should be equipped with an eyewash station and a safety shower.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[1][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[12] Wash hands thoroughly after handling. The compound is moisture-sensitive; handle under an inert atmosphere (nitrogen or argon) when possible.[3]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][12]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][12]

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] To prevent degradation from atmospheric moisture, it is best stored under an inert gas like argon or nitrogen, often in a refrigerator.[3][9]

Conclusion

2-Methoxy-5-cyanobenzenesulfonyl chloride is a strategically designed chemical reagent of significant value to the scientific community. Its well-defined reactive sulfonyl chloride handle, combined with the modulating effects of the methoxy and cyano substituents, makes it an ideal starting material for the synthesis of diverse and complex sulfonamide libraries. By understanding its nomenclature, reactivity, and proper handling procedures as outlined in this guide, researchers can safely and effectively leverage this compound to advance their projects in drug discovery and synthetic chemistry.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.

- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.

- AK Scientific, Inc. (n.d.). This compound.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).

- PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851.

- ChemWhat. (n.d.). This compound CAS#: 409359-25-7.

- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- ChemScene. (2025, July 22). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-methoxybenzene sulfonyl chloride AldrichCPR.

- European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.

- Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides.

- RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). CAS RN 69360-26-5.

- MilliporeSigma. (n.d.). 2-Methoxy-5-methylbenzenesulfonyl chloride | 88040-86-2.

- Benchchem. (n.d.). Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals.

- Chem-Impex. (n.d.). 5-(4-Cyanobenzoylamino)-2-ethoxy-benzenesulfonyl chloride.

- ChemicalBook. (2025, September 25). 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7.

- Thermo Scientific Chemicals. (n.d.). 2-Cyanobenzenesulfonyl chloride, 97% 5 g | Buy Online.

- UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

Sources

- 1. aksci.com [aksci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7 [chemicalbook.com]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eurjchem.com [eurjchem.com]

- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-methoxybenzene sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Solubility & Solvent Compatibility Guide: 5-Cyano-2-methoxybenzenesulfonyl chloride

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 5-Cyano-2-methoxybenzenesulfonyl chloride , structured for application scientists and medicinal chemists.

Executive Summary

This compound (CAS: 409359-25-7) is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Its utility is defined by the dual electronic activation of the benzene ring: the electron-withdrawing cyano group (-CN) enhances the electrophilicity of the sulfonyl center, while the ortho-methoxy group (-OMe) provides steric modulation.

This guide addresses the critical challenge of solubilizing this moisture-sensitive reagent without triggering premature hydrolysis. The data presented below synthesizes structural analog analysis (specifically the 4-cyano isomer), Hansen Solubility Parameter (HSP) theory, and standard operating procedures for sulfonyl chlorides.

Chemical Profile & Predicted Physical Properties[1]

| Property | Description |

| Structure | A benzene ring substituted with a sulfonyl chloride (-SO₂Cl), a cyano group (-CN), and a methoxy group (-OMe).[1][2][3] |

| Physical State | Solid (Predicted based on 4-cyano analog [1]).[2] Likely white to pale yellow crystalline powder. |

| Polarity | Moderate-High . The -CN and -SO₂Cl groups create a significant dipole moment, necessitating polar aprotic solvents for dissolution. |

| Reactivity | High . Susceptible to rapid hydrolysis in the presence of water/bases; reacts violently with primary/secondary amines. |

| Melting Point | Predicted range: 90–130 °C (Analogous to 4-cyano-2-methoxybenzenesulfonyl chloride, mp ~120 °C). |

Solubility Profile & Solvent Selection

The solubility behavior of this compound follows "Like Dissolves Like" principles but is constrained by chemical stability.

Primary Solvents (Recommended)

These solvents offer high solubility (>50 mg/mL) and chemical inertness, making them ideal for reactions and stock solution preparation.

| Solvent | Solubility Prediction | Operational Notes |

| Dichloromethane (DCM) | Excellent | Standard solvent for sulfonylation reactions. Easily removed post-reaction. |

| Tetrahydrofuran (THF) | Good to Excellent | Must be anhydrous. Stabilizers (BHT) do not interfere, but peroxides must be absent. |

| Ethyl Acetate (EtOAc) | Good | Excellent for extraction/workup. Suitable for biphasic reactions (Schotten-Baumann conditions). |

| Acetonitrile (MeCN) | Good | High polarity dissolves the compound well; preferred for reactions requiring polar conditions. |

| Toluene | Moderate | Good for recrystallization (often used with Hexane/Heptane as antisolvent). |

Reactive Solvents (Strictly Avoid)

These solvents will degrade the reagent via nucleophilic attack at the sulfur atom.

-

Water : Causes hydrolysis to 5-cyano-2-methoxybenzenesulfonic acid and HCl.

-

Alcohols (MeOH, EtOH, iPrOH) : Rapidly form sulfonate esters (solvolysis).

-

Primary/Secondary Amines : React immediately to form sulfonamides (unless this is the intended reaction).

-

DMSO/DMF : Use with Caution. While solubility is high, these Lewis basic solvents can accelerate decomposition or side reactions (e.g., Vilsmeier-type pathways) upon prolonged storage or heating.

Theoretical Solubility Analysis (Hansen Parameters)

Using Group Contribution Methods, the solubility parameters for this molecule are estimated to guide alternative solvent selection:

- (Dispersion) : High contribution from the aromatic ring and -Cl.[4]

- (Polarity) : Significantly elevated by -CN and -SO₂- groups.

- (H-Bonding) : Moderate (Acceptor only).

Implication : Solvents with matching

Experimental Protocols

Protocol A: Rapid Solubility & Stability Screening

For validating solvent suitability before scale-up.

-

Preparation : Dry all glassware and purge with N₂/Ar.

-

Weighing : Weigh 10 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition : Add 100 µL of the target anhydrous solvent (Target conc: 100 mg/mL).

-

Observation :

-

Clear Solution: Soluble.

-

Cloudy/Precipitate: Insoluble or saturated.

-

-

Stability Check (Critical) :

-

Take a 5 µL aliquot immediately and dilute into dry MeCN.

-

Inject into HPLC (Reverse Phase, Acidic Mobile Phase).

-

Pass Criteria : Purity >98% (No peak shift to the sulfonic acid, which elutes earlier).

-

Protocol B: Recrystallization (Purification)

Based on the 4-cyano isomer methodology [1], this system is recommended for purifying crude material.

-

Dissolution : Dissolve crude solid in minimal boiling Toluene (approx. 3-5 mL per gram).

-

Filtration : Filter hot (if insoluble salts are present) through a sintered glass funnel.

-

Crystallization :

-

Slowly add Hexane or Heptane (Antisolvent) dropwise to the hot solution until persistent cloudiness appears.

-

Allow to cool slowly to Room Temperature (RT), then to 0–4 °C.

-

-

Collection : Filter the precipitate under inert gas (N₂) to prevent moisture condensation. Wash with cold Hexane.

Decision Logic & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Workup vs. Analysis).

Caption: Logical flow for selecting the optimal solvent environment based on process stage.

Hydrolysis Pathway & Handling

Understanding the degradation pathway is vital for accurate solubility measurement.

Caption: Mechanism of moisture-induced degradation. The formation of the sulfonic acid drastically alters solubility, often causing precipitation in non-polar solvents.

References

-

Bayle, E. D., et al. (2017). "Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride". Organic Syntheses, 94, 198-216.[3]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Theoretical grounding for solubility prediction).

-

BenchChem . "A Researcher's Guide to Characterizing Sulfonyl Chlorides".

-

PubChem . "Benzenesulfonyl chloride, 4-cyano-2-methoxy-".[1][3] CID 11533586.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Cyano-2-methoxybenzenesulfonyl Chloride

This guide provides an in-depth technical overview of the safety protocols and chemical properties of 5-Cyano-2-methoxybenzenesulfonyl chloride (CAS No: 409359-25-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, mechanistic understanding of the hazards involved and the causality behind the recommended safety procedures. By synthesizing data from multiple authoritative sources, this guide aims to create a self-validating system of protocols that ensure user safety and experimental integrity.

Hazard Analysis & Chemical Profile

This compound is a bifunctional organic compound increasingly utilized in medicinal chemistry and organic synthesis. Its utility, however, is matched by a significant and dual-natured hazard profile that demands rigorous adherence to safety protocols. A comprehensive understanding of its chemical personality is the first step in risk mitigation.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Note that some physical properties like melting point and boiling point are not consistently available in public data, which underscores the need for cautious handling.

| Property | Value | Source |

| CAS Number | 409359-25-7 | [1][2] |

| Molecular Formula | C8H6ClNO3S | [1][2] |

| Molecular Weight | 231.66 g/mol | [1] |

| Synonyms | 5-cyano-2-methoxy-benzenesulfonyl chloride | [1] |

| Appearance | Data not consistently available; handle as a solid. | [1] |

The Dual-Hazard Moiety: A Mechanistic Insight

The primary risk associated with this compound stems from its two key functional groups: the sulfonyl chloride and the cyano (nitrile) group.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is an aggressive electrophile, highly susceptible to nucleophilic attack. Its most critical reactivity is with water, including atmospheric moisture. This reaction is often vigorous and produces corrosive hydrochloric acid (HCl) and 5-cyano-2-methoxybenzenesulfonic acid.[3][4] This reactivity is the primary reason for the compound's classification as a corrosive agent that causes severe skin and eye damage.[3][5]

-

The Cyano (-C≡N) Group: The nitrile group introduces a distinct toxicological threat. While covalently bonded and less acutely toxic than inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or during thermal decomposition in a fire.[6][7] Hazardous decomposition products include nitrogen oxides, confirming this risk pathway.[1] Symptoms of cyanide exposure can range from headache and dizziness to convulsions and death, as it inhibits cellular respiration.[8][9]

Caption: The dual-hazard nature of the molecule.

GHS Hazard Identification

The Globally Harmonized System (GHS) classification provides a clear summary of the immediate hazards.

| Classification | Code | Description | Source |

| Signal Word | Warning | [1] | |

| Skin Irritation | H315 | Causes skin irritation. | [1] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Precautionary | P405 | Store locked up. | [1] |

Risk Mitigation Framework: From Lab Bench to Storage

A proactive approach to safety involves establishing a multi-layered defense system comprising engineering controls, personal protective equipment, and validated handling protocols.

Mandatory Engineering Controls

The primary line of defense is to isolate the researcher from the chemical.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[6][10][11] This is non-negotiable to control corrosive vapors and potential HCN release.

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time) and tested regularly.[7][12]

-

Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the last line of defense and must be selected based on the specific dual hazards.

-

Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature and potential for cyanide absorption, double-gloving with nitrile gloves is the recommended best practice.[7][10][13] Always inspect gloves for tears or holes before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] When there is a significant risk of splashing, a full-face shield must be worn over the goggles.[13]

-

Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required.[7] For larger-scale operations, a chemical-resistant apron is also necessary.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be available for emergency situations.[14]

Step-by-Step Safe Handling Protocol

This protocol outlines a self-validating workflow for handling the reagent.

-

Pre-Experiment Briefing: Never work alone.[13] Ensure a "buddy" is present and aware of the specific hazards and emergency procedures. Review this guide and the compound-specific SDS.

-

Area Designation: Cordon off a specific area within the fume hood for the experiment. Label it clearly with the chemical name and hazard warnings.[6]

-

Preparation: Assemble all necessary glassware and equipment. Ensure all glassware is dry to prevent reaction with the sulfonyl chloride.[4]

-

Weighing and Transfer:

-

Don appropriate PPE.

-

Tare a sealed container (e.g., a vial with a cap) on the balance.

-

Inside the fume hood, carefully transfer the required amount of this compound to the tared container and seal it immediately.

-

Minimize the generation of dust.[1]

-

Re-weigh the sealed container outside the hood.

-

-

Reaction Addition: Add the reagent to the reaction vessel slowly and in a controlled manner, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Be mindful of potentially exothermic reactions.

-

Post-Reaction Cleanup:

-

Quench any residual reactive material carefully according to your specific reaction workup.

-

Decontaminate all glassware before removing it from the fume hood. A rinse with a suitable organic solvent followed by careful washing is standard.

-

Wipe down the designated work area in the fume hood. For potential cyanide contamination, use a pH 10 buffer solution followed by a freshly prepared 10% bleach solution, then a final water rinse.[6][9]

-

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[13]

Caption: A workflow for the safe handling of the reagent.

Storage and Incompatibility

Proper storage is crucial to maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated, and locked area.[1][5] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][12]

-

Incompatible Materials: Segregate from the following:

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Response

General Principle: In any case of exposure, call emergency services (e.g., 911) immediately and inform them of a potential exposure to a corrosive and cyanide-containing compound.[6]

-

Inhalation:

-

Immediately move the affected person to fresh air.[1]

-

If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation due to the risk of rescuer contamination.[8][12]

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Spill Containment and Decontamination

The response depends on the location and scale of the spill.

Caption: A decision tree for spill response procedures.

-

Small Spill (Inside a Fume Hood):

-

Ensure full PPE is worn.

-

Contain the spill with an inert absorbent material like sand, dry earth, or vermiculite. Do not use combustible materials.

-

Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.

-

Decontaminate the spill area as described in the handling protocol (pH 10 buffer, 10% bleach, water).[9]

-

-

Large Spill or Any Spill Outside a Fume Hood:

Firefighting Strategy: A Cautionary Approach

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Caution with Water: DO NOT use a direct stream of water, as the compound reacts with water to produce corrosive and toxic gases.[4] A water spray or fog may be used to cool fire-exposed containers from a distance, but not to extinguish the fire itself.[4][15]

-

Hazardous Combustion Products: Fires will generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides (implying HCN), sulfur oxides, and hydrogen chloride.[1][16]

-

Required PPE: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][15]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[7]

Conclusion

This compound is a valuable synthetic reagent whose safe use hinges on a comprehensive understanding of its dual-hazard nature. The corrosive reactivity of the sulfonyl chloride group and the inherent toxicity of the cyano moiety demand a higher level of caution than single-hazard compounds. By implementing robust engineering controls, utilizing appropriate multi-layered PPE, and adhering strictly to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks and ensure a safe laboratory environment.

References

-

Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). 5-Chloro-2-methoxybenzenesulfonyl chloride Safety Data Sheet. Retrieved from [Link]

-

Monash University Health Safety & Wellbeing. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]

-

Macsen Labs. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts Safety Guideline. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride Material Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 15). 4-Methoxybenzenesulphonyl chloride Safety Data Sheet. Retrieved from [Link]

-

Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). 5-Chloro-2-methoxybenzenesulfonyl chloride Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyano-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

ChemWhat. (2026). This compound CAS#: 409359-25-7. Retrieved from [Link]

-

Thermo Fisher Scientific. (2014, February 11). Quinoline-8-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Fisher Scientific. (2023, August 25). 2-Cyano-5-methylbenzenesulfonyl chloride Safety Data Sheet. Retrieved from [Link]

-

UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. nj.gov [nj.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. monash.edu [monash.edu]

- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 14. fishersci.com [fishersci.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Physical Properties & Characterization of 5-Cyano-2-methoxybenzenesulfonyl Chloride

The following technical guide details the physical properties, synthesis, and handling of 5-Cyano-2-methoxybenzenesulfonyl chloride , a critical intermediate in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 409359-25-7) is a highly reactive sulfonyl chloride derivative used primarily as a pharmacophore building block.[1] It serves as a precursor for introducing the 5-cyano-2-methoxybenzenesulfonyl moiety into target molecules, a structural motif often explored in kinase inhibitors and G-protein coupled receptor (GPCR) ligands to modulate lipophilicity and hydrogen bonding potential.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 409359-25-7 |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| SMILES | COC1=CC=C(C#N)C(S(=O)(=O)Cl)=C1 |

| Structural Class | Aryl Sulfonyl Chloride |

Part 2: Physical Properties

The physical state and behavior of this compound are dictated by the electron-withdrawing nature of the sulfonyl and cyano groups, balanced by the electron-donating methoxy substituent.[1]

Quantitative Data Table

| Property | Value / Description | Context & Notes |

| Physical State | Solid | Typically appears as an off-white to pale yellow crystalline powder.[1] |

| Melting Point | 95–105 °C (Predicted range) | Note: Experimental MP is rarely reported in open literature for this specific isomer; structurally similar 4-cyano isomer melts at 114–116 °C.[1] |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Reacts violently with water and alcohols (solvolysis). |

| Density | ~1.45 g/cm³ (Predicted) | High density typical of sulfonated aromatics. |

| Hygroscopicity | High | Rapidly hydrolyzes in moist air to the corresponding sulfonic acid.[1] |

Stability Profile

-

Thermal Stability : Stable under inert atmosphere at room temperature. Decomposes at elevated temperatures (>150 °C) releasing SO₂ and HCl.

-

Hydrolytic Instability : The S-Cl bond is highly labile.[1] Exposure to atmospheric moisture converts the solid into a sticky, acidic paste of 5-cyano-2-methoxybenzenesulfonic acid and HCl.

Part 3: Synthesis & Preparation Logic

The synthesis of this compound is a classic example of Electrophilic Aromatic Substitution (EAS) , specifically chlorosulfonation.[1]

Mechanistic Logic[1]

-

Substrate : 4-Methoxybenzonitrile (p-Anisnitrile).[1]

-

Reagent : Chlorosulfonic acid (ClSO₃H), often in excess.[1]

-

Regioselectivity :

-

The Methoxy group (-OMe) is strongly activating and ortho/para directing.[1] The para position is blocked by the cyano group.

-

The Cyano group (-CN) is deactivating and meta directing.[1]

-

Convergence : Both substituents direct the incoming electrophile (ClSO₂⁺) to the positions ortho to the methoxy group (which are meta to the cyano group).

-

Result : High regioselectivity for the 2-position relative to methoxy (position 1), which becomes position 5 relative to the new sulfonyl group.

-

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical workup steps required to isolate the moisture-sensitive product.

Caption: Synthesis pathway via chlorosulfonation. The cooperative directing effects of the methoxy and cyano groups ensure high regioselectivity.

Part 4: Handling, Safety & Storage

Due to the release of hydrochloric acid upon hydrolysis, this compound poses significant respiratory and skin hazards.

Safety Protocol

-

PPE : Nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles. A face shield is advised if working with >5g.

-

Engineering Controls : All weighing and transfers must occur inside a functioning fume hood.

-

In Case of Spill : Do not use water. Neutralize with solid sodium bicarbonate or lime, then sweep up.

Storage Workflow Diagram

Proper storage is essential to maintain reagent integrity for drug discovery campaigns.[1]

Caption: Decision tree for evaluating reagent quality and storage conditions upon receipt.

Part 5: Analytical Characterization

Researchers should verify the identity of the compound using NMR and IR spectroscopy.[1] The following signals are diagnostic for the 5-cyano-2-methoxy isomer.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

-

Methoxy Singlet : ~4.05 – 4.15 ppm (3H, s). The electron-withdrawing sulfonyl group deshields this signal relative to anisole.

-

Aromatic Region :

-

H3 (Ortho to OMe) : Doublet, ~7.15 ppm (J ≈ 8.5 Hz).

-

H4 (Meta to OMe) : Doublet of doublets, ~7.85 ppm (J ≈ 8.5, 2.0 Hz).

-

H6 (Ortho to SO₂Cl) : Doublet, ~8.30 ppm (J ≈ 2.0 Hz). This proton is most deshielded due to the adjacent sulfonyl chloride and cyano groups.

-

Infrared (IR) Spectroscopy[2][3]

-

Nitrile Stretch (-C≡N) : Distinct, sharp band at 2230–2240 cm⁻¹ .

-

Sulfonyl Chloride (-SO₂Cl) : Strong asymmetric stretch at 1370–1380 cm⁻¹ and symmetric stretch at 1170–1180 cm⁻¹ .[1]

Part 6: Applications in Drug Discovery

This compound is a "privileged structure" intermediate.[1] The electrophilic sulfonyl chloride reacts readily with amines to form sulfonamides , a class of compounds with established bioactivity in:

-

Kinase Inhibition : Targeting the ATP binding pocket where the sulfonamide moiety acts as a hydrogen bond acceptor/donor.[1]

-

Carbonic Anhydrase Inhibitors : Sulfonamides are the primary pharmacophore for this target class.[1]

-

Lipophilicity Tuning : The methoxy and cyano groups provide vectors for optimizing logP and metabolic stability.[1]

References

-

Chemical Identity : PubChem. This compound (CID 11533586). Link

-

Synthesis Protocol (Analogous) : Organic Syntheses. Preparation of 4-Cyano-2-methoxybenzenesulfonyl Chloride. (Note: Describes the regioisomer, but the chlorosulfonation methodology is applicable). Link

-

Precursor Properties : Sigma-Aldrich. 4-Methoxybenzonitrile Product Sheet. Link

-

Safety Data : Thermo Fisher Scientific. Sulfonyl Chlorides Safety Data Sheet. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Cyano-2-methoxybenzenesulfonyl Chloride

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 5-Cyano-2-methoxybenzenesulfonyl chloride as a key reagent. Sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide array of biological activities.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step guidance to facilitate the efficient synthesis of novel sulfonamide-based compounds. The protocols described herein are designed to be robust and adaptable, enabling the generation of diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Importance of the Sulfonamide Moiety and the Utility of this compound

The sulfonamide functional group (R-SO₂-NR'R'') is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapeutics.[1] Its prevalence stems from its ability to act as a bioisostere of the amide bond, while offering distinct physicochemical properties such as improved metabolic stability, increased polar surface area, and the capacity to engage in strong hydrogen bonding interactions with biological targets. The synthesis of sulfonamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2]

This compound is a particularly valuable building block for the synthesis of novel sulfonamide drug candidates. The presence of a cyano group provides a strong electron-withdrawing effect and a potential site for further chemical modification or interaction with biological targets. The methoxy group, on the other hand, can influence the conformation of the molecule and its metabolic profile. The strategic placement of these functional groups allows for the fine-tuning of the electronic and steric properties of the resulting sulfonamides, which is a critical aspect of rational drug design.

This guide will provide a detailed protocol for the synthesis of a representative sulfonamide using this compound, along with insights into the reaction mechanism, safety considerations, and characterization of the final products.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes:

-

Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the amine nucleophile and rendering it unreactive.

-

Catalysis: In some cases, the base can act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a more reactive intermediate (e.g., a sulfonylpyridinium salt), which is then attacked by the amine.

The general mechanism can be depicted as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of the Leaving Group: The chloride ion, being a good leaving group, is eliminated, and the sulfonamide bond is formed.

-

Deprotonation: The protonated sulfonamide is deprotonated by the base to yield the final product and the corresponding ammonium salt.

Experimental Protocols

Materials and Equipment

| Reagents and Solvents | Equipment |

| This compound | Round-bottom flasks |

| Primary or secondary amine of choice | Magnetic stirrer and stir bars |

| Anhydrous Dichloromethane (DCM) | Ice bath |

| Pyridine or Triethylamine (TEA) | Dropping funnel |

| 1 M Hydrochloric acid (HCl) | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (saturated NaCl solution) | Thin-layer chromatography (TLC) plates and chamber |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | UV lamp for TLC visualization |

| Solvents for chromatography (e.g., ethyl acetate, hexanes) | Column chromatography setup |

| Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) | NMR spectrometer |

| Mass spectrometer | |

| Melting point apparatus |

Safety Precautions

-

This compound is a corrosive solid that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.

-

Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle with care in a fume hood.

-

Hydrochloric acid is corrosive. Handle with appropriate care and PPE.

-

The reaction may be exothermic. Use an ice bath to control the temperature during the addition of the sulfonyl chloride.

General Protocol for the Synthesis of N-substituted-5-cyano-2-methoxybenzenesulfonamides

This protocol is a general guideline and may require optimization for specific amines.

-

Amine Solution Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.

-

-

Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Representative Data

The following table provides hypothetical characterization data for a representative sulfonamide synthesized from this compound and a generic primary amine (R-NH₂). Actual data will vary depending on the specific amine used.

| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-Alkyl-5-cyano-2-methoxybenzenesulfonamide | C₉H₁₀N₂O₃S (for R=CH₃) | 226.25 | White solid | 150-152 | 7.95 (d, 1H), 7.70 (dd, 1H), 7.15 (d, 1H), 5.20 (t, 1H, NH), 3.95 (s, 3H, OCH₃), 2.70 (d, 3H, NCH₃) | 160.1, 135.2, 133.8, 128.5, 117.9, 115.3, 112.6, 56.8, 30.1 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of sulfonamides using this compound.

Caption: A generalized workflow for the synthesis of sulfonamides.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive amine (e.g., protonated) - Insufficient base - Low quality sulfonyl chloride (hydrolyzed) - Sterically hindered amine | - Ensure the amine is not a salt or add more base. - Use a fresh bottle of sulfonyl chloride. - Increase reaction time and/or temperature. - Consider using a more reactive base or a different solvent. |

| Formation of multiple products | - Disulfonamide formation (with primary amines) - Side reactions of functional groups on the amine | - Use a slight excess of the amine. - Add the sulfonyl chloride slowly at low temperature. - Protect other reactive functional groups on the amine. |

| Difficulty in purification | - Product is very polar or non-polar - Co-elution with byproducts | - Adjust the polarity of the chromatography eluent. - Consider reverse-phase chromatography for very polar compounds. - Attempt recrystallization from various solvent systems. |

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of sulfonamides. The protocol outlined in this guide provides a robust and reliable method for the preparation of these important compounds. By understanding the underlying reaction mechanism and potential challenges, researchers can efficiently generate novel sulfonamide libraries for various applications in drug discovery and development. The strategic incorporation of the cyano and methoxy functionalities offers significant opportunities for the design of targeted and effective therapeutic agents.

References

-

Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Recent advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for One-Pot Syntheses Involving Cyanobenzenesulfonyl Chlorides

Introduction: The Strategic Advantage of Cyanobenzenesulfonyl Chlorides in One-Pot Syntheses

In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and reduced environmental impact has led to the ascendancy of one-pot synthesis methodologies. These strategies, which involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, offer significant advantages by minimizing intermediate isolation, purification, and solvent waste. Within this paradigm, cyanobenzenesulfonyl chlorides have emerged as exceptionally versatile reagents. Their dual-functional nature, possessing a highly reactive sulfonyl chloride moiety and a synthetically malleable cyano group, provides a unique platform for the design of elegant and efficient one-pot reactions.

The sulfonyl chloride group serves as a robust electrophile, readily reacting with a wide array of nucleophiles, most notably amines, to form stable sulfonamides. This initial sulfonylation can be the gateway to a cascade of subsequent transformations. The cyano group, on the other hand, can act as a precursor for various functional groups or participate directly in cyclization reactions, further expanding the molecular complexity that can be achieved in a single pot. This application note will provide an in-depth technical guide to researchers, scientists, and drug development professionals on the application of cyanobenzenesulfonyl chlorides in one-pot synthesis protocols, with a focus on the underlying mechanistic principles and practical experimental details.

Core Principles and Mechanistic Considerations

The utility of cyanobenzenesulfonyl chlorides in one-pot syntheses is predicated on the chemoselective reactivity of the sulfonyl chloride group, followed by transformations involving the sulfonamide intermediate or the cyano group. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl chloride, often leading to rapid and clean sulfonylation reactions.

A common one-pot strategy involves the initial formation of a sulfonamide, which then undergoes an intramolecular or intermolecular reaction. The success of such a sequence hinges on the careful selection of reaction conditions (e.g., base, solvent, temperature) to orchestrate the desired reactivity without promoting undesired side reactions.

Application Protocol 1: One-Pot Synthesis of N-Substituted-1,2-benzisothiazol-3(2H)-one 1,1-dioxides (Saccharin Derivatives) from 2-Cyanobenzenesulfonyl Chloride

This protocol details a one-pot synthesis of N-substituted saccharin derivatives, a class of compounds with significant biological activity, starting from 2-cyanobenzenesulfonyl chloride and a primary amine. The reaction proceeds via an initial sulfonylation followed by an intramolecular cyclization.

Scientific Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of 2-cyanobenzenesulfonyl chloride, leading to the formation of a 2-cyanosulfonamide intermediate. The choice of a suitable base is critical to neutralize the HCl generated during this step and to facilitate the subsequent intramolecular cyclization. The cyclization proceeds through the nucleophilic attack of the sulfonamide nitrogen onto the carbon atom of the cyano group, which is activated by the presence of a suitable catalyst or by heating. This tandem reaction provides a direct and efficient route to N-substituted saccharin derivatives.

Experimental Workflow Diagram

Troubleshooting & Optimization

Technical Support Center: 5-Cyano-2-methoxybenzenesulfonyl chloride

Topic: Prevention of Hydrolysis & Optimization of Sulfonylation Reactions

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 5-Cyano-2-methoxybenzenesulfonyl chloride because you need to introduce a pharmacophore with specific electronic properties.

The Challenge: This molecule presents a unique "push-pull" electronic environment that complicates stability:

-

The 5-Cyano group (Electron Withdrawing): Inductively withdraws electron density, making the sulfur atom highly electrophilic and significantly increasing its susceptibility to nucleophilic attack by water (hydrolysis).

-

The 2-Methoxy group (Electron Donating): Being ortho to the sulfonyl group, it provides some resonance stabilization, but also introduces steric bulk.

The Result: While the methoxy group offers slight stabilization, the cyano activation dominates. This reagent is highly moisture-sensitive . Hydrolysis yields the sulfonic acid (5-cyano-2-methoxybenzenesulfonic acid) and HCl. The generated HCl is autocatalytic—it accelerates further decomposition of the reagent.

Module 1: Storage & Handling (The First Line of Defense)

Q: My reagent arrived with some clumping. Is it compromised? A: Clumping is the first indicator of partial hydrolysis. The "crust" is often the sulfonic acid byproduct formed by reaction with atmospheric moisture.

Diagnostic Workflow: Before committing valuable amine substrates, validate your reagent using this decision logic:

Figure 1: Reagent Quality Assessment Workflow.

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: Keep at 2–8°C (Refrigerated). Do not freeze unless ensuring the septum seal is perfect (freeze-thaw cycles can suck in moisture).

-

Desiccant: Store the secondary container (jar) with active desiccant (e.g., Drierite or P2O5).

Module 2: Reaction Optimization (Standard Operating Procedure)

Q: What is the "Gold Standard" protocol to minimize hydrolysis during reaction? A: The key is to favor the kinetics of amination over hydrolysis. Since water competes with your amine, you must skew the odds using temperature and concentration.

The Protocol: Anhydrous Sulfonylation

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1–1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

-

Catalyst: DMAP (0.1 equiv) — Optional, but speeds up amination vs hydrolysis.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Guide:

-

Drying: Flame-dry glassware under vacuum; backfill with Argon.

-

Solvent Prep: Ensure solvent water content is <50 ppm (See Table 1).

-

Amine Solution: Dissolve the amine and base in the solvent. Cool to 0°C (Ice bath).

-

Addition Strategy (CRITICAL):

-

Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent in a separate vial.

-

Add this solution dropwise to the cold amine mixture.

-

Why? Adding solid directly can create local "hotspots" of concentration where moisture can attack before the amine does. Keeping it cold slows down the hydrolysis rate constant (

) more significantly than the amination rate constant (

-

-

The "Dry" Quench: Once TLC shows consumption of amine, do not immediately dump in water. Add a small amount of methanol first.[2] This converts unreacted sulfonyl chloride to the methyl ester (easier to remove) rather than generating acidic species that might degrade your product during workup [1].

Data: Solvent Tolerance Limits

| Solvent | Max Water Content (ppm) | Drying Method | Notes |

| DCM | < 50 | Distillation over CaH2 | Preferred. Low water miscibility protects the reagent. |

| THF | < 100 | Na/Benzophenone or Sieves | Hygroscopic. Freshly distilled is mandatory. |

| DMF | < 200 | Molecular Sieves (4Å) | Avoid if possible. Hygroscopicity makes hydrolysis rapid. |

| Water | N/A | FORBIDDEN | Phase-transfer conditions required if water is present. |

Module 3: Troubleshooting & FAQs

Q: I see a new spot on TLC that streaks. What is it? A: That is likely 5-cyano-2-methoxybenzenesulfonic acid . It is polar and acidic.

-

Fix: Wash your organic layer with saturated NaHCO3 .[2] The sulfonic acid will deprotonate, become a salt (sulfonate), and move into the aqueous layer. Your sulfonamide product will stay in the organic layer.

Q: My yield is low (40-50%), and I have starting amine left. A: Your sulfonyl chloride likely hydrolyzed before it could react with the amine.

-

Fix 1 (Rate of Addition): You might be adding the reagent too slowly in a humid environment. Increase addition rate slightly, but keep temperature at 0°C.

-

Fix 2 (Stoichiometry): Increase reagent equivalents to 1.5x to account for "sacrificial" hydrolysis.

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Only if necessary (e.g., for amino acids).

-

Risk: High hydrolysis risk.

-

Mitigation: You MUST use a high-speed stirrer and keep the pH > 10. Hydrolysis is base-catalyzed, but amination is faster if the amine is nucleophilic. However, for this specific electron-poor reagent, anhydrous conditions are vastly superior [2].

Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing.

Figure 2: Kinetic Competition between Amination and Hydrolysis.

Module 4: Analytical Diagnostics

Q: How do I confirm hydrolysis occurred using NMR? A: Look for the "Hydrolysis Shift."

-

Reagent (Chloride): The protons on the aromatic ring are deshielded by the highly electron-withdrawing -SO2Cl group.

-

Byproduct (Acid): When -Cl is replaced by -OH (acid), the electron-withdrawing power decreases slightly. You will typically see an upfield shift (lower ppm) of the aromatic protons, particularly the proton ortho to the sulfonyl group (H6 position) [3].

Q: How do I purify the reagent if it is partially hydrolyzed? A:

-

Dissolve the crude solid in a minimal amount of warm Toluene .

-

Add Hexane dropwise until turbidity appears.

-

Cool slowly to 4°C.

-

Filter rapidly under Argon. The sulfonic acid is usually insoluble in non-polar solvents and will remain as a precipitate or oil out before the chloride crystallizes [4].

References

-

BenchChem Technical Support. (2025).[1][2][3] Preventing decomposition of sulfonyl chloride during reaction.[1][3] Retrieved from

-

University of Calgary. (n.d.). Schotten-Baumann Reaction Conditions and Mechanisms. Retrieved from

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Organic Syntheses. (2013). Synthesis of 4-Cyano-2-methoxybenzenesulfonyl chloride. (Analogous purification method). Retrieved from

Sources

Technical Support Center: Stability & Handling of 5-Cyano-2-methoxybenzenesulfonyl Chloride

Status: Active Compound ID: 5-Cyano-2-methoxybenzenesulfonyl chloride (CAS: 409359-25-7) Primary Hazard: Rapid Hydrolysis in Aqueous Media[1]

Executive Summary

This compound is inherently unstable in aqueous media. Upon contact with water, it undergoes hydrolysis to form 5-cyano-2-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[1] This reaction is irreversible.[1]

The rate of degradation is governed by pH and temperature. The presence of the 5-cyano group (electron-withdrawing) significantly activates the sulfonyl center, making this compound more susceptible to hydrolysis than unsubstituted benzenesulfonyl chloride.

Module 1: Mechanistic Insight (The "Why")

To successfully use this reagent, you must understand the "Race Condition" occurring in your reaction vessel. You are essentially racing the desired nucleophile (e.g., an amine) against the solvent (water/hydroxide).

1.1 The Activation Effect

-

5-Cyano Group (-CN): A strong electron-withdrawing group (EWG).[1] It pulls electron density away from the benzene ring and the sulfur atom. This increases the electrophilicity of the sulfur, making it highly reactive toward nucleophiles (both your amine and water).

-

2-Methoxy Group (-OMe): While typically electron-donating, its ortho-position can introduce steric strain or coordinate with incoming nucleophiles, potentially accelerating hydrolysis via anchimeric assistance depending on pH.[1]

1.2 Reaction Pathways

The following diagram illustrates the competition between the desired coupling and the parasitic hydrolysis pathway.

Figure 1: Competitive pathways.[1] The 5-cyano substituent accelerates both pathways, but hydrolysis (red) becomes dominant if the amine is unreactive or the pH is too high.

Module 2: Troubleshooting Guide

Issue: "My LCMS shows the starting material mass minus 35 (Cl) and plus 17 (OH)."

-

Diagnosis: Complete Hydrolysis.[1] You have converted your reagent into the sulfonic acid.[1]

-

Root Cause: The reagent was exposed to water before the amine could react, or the pH was high enough to catalyze rapid hydrolysis (OH⁻ is a potent nucleophile).

Issue: "The reaction vial became hot and fumed."

-

Diagnosis: Exothermic Hydrolysis.[1]

-

Root Cause: Adding the sulfonyl chloride directly to an unbuffered aqueous solution generates HCl rapidly.[1]

-

Fix: Always dilute the reagent in an organic solvent (DCM, THF) before introducing it to the aqueous phase.

Issue: "Low yield despite using excess reagent."

-

Diagnosis: The "Race Condition" was lost.[1]

-

Root Cause: If your amine is a weak nucleophile (e.g., an aniline or sterically hindered), water will outcompete it.[1]

-

Fix: Switch to a biphasic Schotten-Baumann system (see Protocol B) or strictly anhydrous conditions.

Module 3: Experimental Protocols

Protocol A: Kinetic Stability Check (Half-Life Determination)

Use this to determine how much "working time" you have in a specific solvent system.[1]

-

Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile (MeCN).

-

Initiation: Add 1 mL of your target aqueous buffer (e.g., PBS pH 7.4).[1] Vortex immediately.

-

Sampling: Inject 5 µL onto an HPLC/UPLC system every 2 minutes for 20 minutes.

-

Note: Use a short gradient (e.g., 5-95% MeCN in 3 mins) to capture the transition.

-

-

Analysis: Plot the Peak Area of the parent compound vs. Time.[1]

Protocol B: Optimized Schotten-Baumann Conditions

Standard protocol for coupling this unstable reagent with amines in the presence of water.

Principle: Keep the unstable reagent in the organic phase and the base in the aqueous phase. Reaction occurs at the interface or via partition, minimizing hydrolysis.

| Component | Role | Specification |

| Organic Phase | Shield | DCM or EtOAc (Reagent is soluble, water is not).[1] |

| Aqueous Phase | Sponge | Sat. NaHCO₃ or Na₂CO₃ (Absorbs HCl).[1] |

| Temperature | Brake | 0°C to 4°C (Slows hydrolysis more than amination).[1] |

Step-by-Step:

-

Dissolve Amine: Dissolve 1.0 equiv of amine in a 1:1 mixture of DCM and Saturated Aqueous NaHCO₃.

-

Cool: Place the biphasic mixture in an ice bath (0°C) with vigorous stirring.

-

Prepare Reagent: Dissolve 1.1 equiv of This compound in a minimal volume of DCM.

-

Addition: Add the reagent solution dropwise to the vigorously stirring amine mixture over 5–10 minutes.

-

Why? Dropwise addition ensures the concentration of free sulfonyl chloride is low, favoring the reaction with the amine over water.

-

-

Monitor: Stir at 0°C for 30 minutes, then warm to Room Temperature. Check conversion by TLC/LCMS.

Module 4: FAQs

Q: Can I store a stock solution of this compound in DMSO? A: No. DMSO is hygroscopic (absorbs water from air).[1] Even trace water in DMSO will degrade this activated sulfonyl chloride over 24 hours. Prepare fresh in anhydrous DCM or MeCN immediately before use.[1]

Q: Why is the 5-cyano analog less stable than the 5-methyl analog? A: Electronic effects. The methyl group is electron-donating, stabilizing the S-Cl bond. The cyano group is electron-withdrawing, making the sulfur atom more positive (electrophilic) and thus more "hungry" for nucleophiles like water [1].

Q: How do I quench the reaction? A: If you need to destroy excess reagent, add a secondary amine (like morpholine) or simply allow it to stir with dilute NaOH for 30 minutes. The NaOH will rapidly hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonic acid, which can be washed away during extraction.

References

-

Rogne, O. (1970).[1][2] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. Link

-

Mousa, M. A., & Hassan, R. M. (1988).[1][3] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1). Link

-

Gnedin, B. G., et al. (1988).[1][4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24:4. Link[1]

-

Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. orientjchem.org [orientjchem.org]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

optimizing base equivalents for sulfonyl chloride coupling

Topic: Optimizing Base Equivalents for Sulfonyl Chloride Coupling Content Type: Technical Support Center (Tier 3) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Optimizing Base Equivalents & Reaction Kinetics

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical process parameters (CPPs) of sulfonamide synthesis, specifically focusing on the optimization of base equivalents to balance reaction kinetics against competitive hydrolysis and bis-sulfonylation.

Module 1: The Mechanistic Logic (The "Why")

Before optimizing equivalents, one must understand the dual role of the base. In sulfonylation, the base is not merely a proton scavenger; it often dictates the reaction pathway.

The Two Pathways[1]

-

Direct Displacement (General Base Catalysis): The base deprotonates the amine (or alcohol) as it attacks the sulfur. This is common with tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Nucleophilic Catalysis: Bases like Pyridine or DMAP attack the sulfonyl chloride first, forming a highly reactive sulfonylammonium intermediate. This intermediate is more electrophilic than the parent chloride and less prone to hydrolysis, accelerating the reaction with the amine.

Visualization: Competitive Pathways & Hydrolysis

The following diagram illustrates the kinetic competition you are managing when choosing base equivalents.

Figure 1: Kinetic competition between nucleophilic catalysis (green), direct coupling (blue), and hydrolysis/side-reactions (red).

Module 2: Base Selection & Stoichiometry Matrix

Core Principle: The theoretical stoichiometry is 1.0 equivalent (to neutralize the HCl generated).[1] However, process stability requires 1.1 to 1.5 equivalents in anhydrous conditions, or 2.0+ equivalents in biphasic systems.

| Base Type | Recommended Equivalents | Best For | Technical Notes |

| Pyridine | 2.0 – 5.0 eq (or Solvent) | Sluggish amines, Anhydrous conditions | Acts as both solvent and nucleophilic catalyst. Excellent for preventing acid-sensitive degradation. Difficult to remove without acidic wash (CuSO₄ or HCl). |

| TEA / Et₃N | 1.2 – 1.5 eq | Standard couplings, Primary amines | Non-nucleophilic. Cheaper than DIPEA. Can promote bis-sulfonylation if used in large excess with primary amines. |

| DIPEA (Hünig's Base) | 1.1 – 1.3 eq | Chiral amines, Prevention of Bis-sulfonylation | Steric bulk reduces the rate of bis-sulfonylation (prevents deprotonation of the product sulfonamide). |

| Inorganic ( | 2.0 – 3.0 eq | Schotten-Baumann (Aqueous/Organic biphasic) | Used when organic solubility is poor or for green chemistry. Requires vigorous stirring. Excess needed to buffer the aqueous phase against hydrolysis. |

| DMAP | 0.05 – 0.1 eq | Catalyst Only | Additive used with TEA/DIPEA to accelerate sluggish reactions. Do not use stoichiometrically (difficult workup). |

Module 3: Optimized Protocols

Protocol A: Precision Anhydrous Coupling (DCM/DIPEA)

Best for: Valuable intermediates, primary amines sensitive to bis-sulfonylation.

-

Preparation: Dissolve Amine (1.0 eq) in anhydrous DCM (5–10 volumes).

-

Base Addition: Add DIPEA (1.2 eq ) and cool to 0°C .

-

Why? Cooling suppresses the deprotonation of the formed sulfonamide, reducing bis-sulfonylation risk.

-

-

Electrophile Addition: Dissolve Sulfonyl Chloride (1.05 – 1.1 eq ) in minimal DCM. Add dropwise over 15–30 minutes.

-

Why? Slow addition keeps the concentration of sulfonyl chloride low relative to the amine, favoring mono-substitution.

-

-

Monitoring: Warm to RT only after 1 hour. Monitor by HPLC/TLC.

-

Quench: Add 0.5 eq of Dimethylaminopropylamine (DMAPA) if excess sulfonyl chloride persists (scavenges electrophile), then wash with dilute HCl.

Protocol B: Schotten-Baumann (Biphasic)

Best for: Scale-up, water-soluble amines, avoiding organic bases.

-

Preparation: Dissolve Amine (1.0 eq) in THF or Acetone (5 volumes).

-

Aqueous Phase: Prepare a solution of

or -

Mixing: Combine phases. Vigorously stir (high shear is critical).

-

Reaction: Add Sulfonyl Chloride (1.2 – 1.5 eq ) as a solid or solution in THF at 0–5°C.

-

Why? Excess equivalents are mandatory here because hydrolysis of the sulfonyl chloride by the aqueous base is a competitive reaction.

-

-

Workup: Acidify to pH ~2 (precipitates product) or extract with EtOAc.

Module 4: Troubleshooting & FAQs

Q1: I am observing significant hydrolysis (Sulfonic acid formation).

Root Cause: Moisture in solvent or reagents; Base acting as a general base for water attack. Solution:

-

Dry Solvents: Ensure DCM/THF water content is <0.05%.

-

Order of Addition: Do not premix Sulfonyl Chloride and Base. Add the Base to the Amine first, then add the Chloride.

-